molecular formula C10H13BrN2 B13538588 2-Bromo-3-(piperidin-2-yl)pyridine

2-Bromo-3-(piperidin-2-yl)pyridine

Cat. No.: B13538588
M. Wt: 241.13 g/mol
InChI Key: TXDQXCRNKMDKJN-UHFFFAOYSA-N
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Description

2-Bromo-3-(piperidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at the 2-position and a piperidin-2-yl group at the 3-position. The bromine atom enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in pharmaceutical and materials chemistry. Piperidine substituents are known to influence bioavailability and binding affinity in drug candidates, particularly in kinase inhibitors and neurotransmitter modulators .

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

2-bromo-3-piperidin-2-ylpyridine

InChI

InChI=1S/C10H13BrN2/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h3-4,7,9,12H,1-2,5-6H2

InChI Key

TXDQXCRNKMDKJN-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(N=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(piperidin-2-yl)pyridine typically involves the bromination of 3-(piperidin-2-yl)pyridine. One common method is to react 3-(piperidin-2-yl)pyridine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-3-(piperidin-2-yl)pyridine may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-3-(piperidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as receptors or enzymes, thereby modulating their activity. The piperidin-2-yl group can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

Bromopyridines are pivotal in C–C bond-forming reactions. Comparative studies reveal:

  • Suzuki Coupling: 2-Bromo-3-(methoxymethyl)pyridine reacts efficiently with boronic acids under Pd catalysis, forming biaryl structures critical in drug discovery . In contrast, 2-Bromo-3-(difluoromethyl)pyridine participates in analogous reactions to yield trifluoromethylated anticancer candidates .
  • Sonogashira Coupling: 2-Bromo-3-pentamethyldisilanylpyridine undergoes coupling with terminal alkynes but produces bis-silylation byproducts at low yields (12%), highlighting challenges in controlling regioselectivity .
  • Grignard Reactions: 2-Bromo-3-chloropyridine reacts with CF3-containing Grignard reagents at 76% yield, demonstrating broader substrate tolerance compared to bulkier piperidine-substituted analogues .

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